(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid
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Overview
Description
“(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid” is a compound that involves a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis . It is particularly used in the protection of amines .
Synthesis Analysis
The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The Boc group in the compound contributes to its molecular structure . It is an organyl group and is a substituent group from tert-butoxycarbonyl anhydride .Chemical Reactions Analysis
The Boc group plays a significant role in the chemical reactions involving the compound. For instance, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by the Boc group. The Boc group is stable under various conditions .Scientific Research Applications
Mimicking Tripeptide β-Strand
The compound (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid and its derivatives can mimic the hydrogen-bonding functionality of a tripeptide β-strand. This property is significant in the study of peptide behavior and protein folding. For instance, the unnatural amino acid "Hao," which includes elements of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, demonstrates this ability. These types of compounds can be incorporated into peptides using standard synthesis techniques, offering insights into peptide structure and function (Nowick et al., 2000).
Synthesis of Neuroexcitant Analogues
Research has shown the effective synthesis of isoxazole-containing analogues of neuroexcitant glutamic acid using derivatives of this compound. These studies are vital for understanding neuroexcitants and their potential applications in neuroscience (Pajouhesh & Curry, 1998).
Chemical Structure and Reactivity Studies
The compound is used in studying the chemical structure and reactivity of various derivatives. For example, research on oxoindole-linked α-alkoxy-β-amino acid derivatives utilizes this compound to understand the diastereoselectivity of reactions and hydrogen-bond interactions, which are essential in medicinal chemistry and drug design (Ravikumar et al., 2015).
N-tert-Butoxycarbonylation of Amines
This compound is also relevant in the N-tert-butoxycarbonylation of amines, a process widely used in peptide synthesis. It serves as a protective group for amines, ensuring the stability of amino acids during synthesis, and is vital in creating various peptide-based compounds (Heydari et al., 2007).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid compound likely interacts with its targets through the tert-butoxycarbonyl group. This group is known to protect amines during chemical reactions, preventing them from reacting with other groups until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA), which results in the formation of a carbocation that can be stabilized by undergoing an elimination .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group is known to be used in the synthesis of peptides , suggesting that it may play a role in peptide synthesis pathways.
Pharmacokinetics
The boc group is known to be easily removed under acidic conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The use of the boc group in the compound suggests that it may play a role in protecting amines during chemical reactions, thereby influencing the structure and function of proteins and peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the compound’s activity may be influenced by the pH of its environment.
Future Directions
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl group in (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, which are strong nucleophiles and bases, to allow for transformations of other functional groups . The Boc group is most commonly used in the synthesis of peptides .
Cellular Effects
The Boc group is known to be stable under various conditions, which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the cleavage of the Boc group. This is typically achieved with a strong acid such as trifluoracetic acid (TFA). The first step involves the protonation of the carbonyl oxygen, resulting in a resonance-stabilized ion. This facilitates the cleavage of the Boc group .
Temporal Effects in Laboratory Settings
The Boc group is known to be stable under various conditions, which could potentially influence its long-term effects on cellular function .
Metabolic Pathways
The Boc group is known to be involved in various biosynthetic and biodegradation pathways .
properties
IUPAC Name |
2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLYWINTIDCGC-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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